molecular formula C7H10N2 B12421382 2,3,5-Trimethylpyrazine-d9

2,3,5-Trimethylpyrazine-d9

Cat. No.: B12421382
M. Wt: 131.22 g/mol
InChI Key: IAEGWXHKWJGQAZ-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. The synthesis involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst, such as Raney Nickel . The reaction conditions include a temperature of 160°C and a reaction time of 5 hours .

Industrial Production Methods

Industrial production of 2,3,5-Trimethylpyrazine often involves fermentation processes using Bacillus amyloliquefaciens. The fermentation conditions are optimized using a Box-Behnken design, with parameters such as temperature, bottle capacity, and water addition being crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2,3,5-Trimethylpyrazine-d9 is widely used in scientific research due to its stable isotope labeling. It is particularly valuable in:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N2

Molecular Weight

131.22 g/mol

IUPAC Name

2,3,5-tris(trideuteriomethyl)pyrazine

InChI

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i1D3,2D3,3D3

InChI Key

IAEGWXHKWJGQAZ-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CN=C(C(=N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.